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Abstract
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial

agents with unique mechanisms of action. Calpinactam, a fungal-derived hexapeptide, has

demonstrated potent and selective in vitro activity against mycobacteria.[1][2][3] To bridge the

gap between in vitro data and potential preclinical development, robust and efficient in vivo

models are required. This document provides a comprehensive guide to using the silkworm,

Bombyx mori, as a whole-animal model for evaluating the therapeutic efficacy of Calpinactam.

We detail the scientific rationale for using this invertebrate model, present its established

advantages in cost, ethics, and physiological relevance, and provide detailed, step-by-step

protocols for executing an infection study.[4][5][6] This guide covers silkworm rearing, pathogen

preparation, infection, Calpinactam administration, and endpoint analysis, enabling

researchers to effectively assess the in vivo potential of this promising antimicrobial candidate.
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The Silkworm: A Powerful Surrogate Host for
Antimicrobial Screening
The use of mammalian models for large-scale screening of antimicrobial compounds is often

constrained by high costs, ethical considerations, and complex husbandry.[7] Invertebrate

models, such as the greater wax moth (Galleria mellonella) and the silkworm (Bombyx mori),

have emerged as powerful alternatives for preliminary in vivo efficacy and toxicity studies.[7][8]

The silkworm model offers several distinct advantages for this purpose:

Conserved Immune Pathways: While lacking an adaptive immune system, insects possess a

sophisticated innate immune system with both cellular (phagocytosis by hemocytes) and

humoral (antimicrobial peptides, melanization) responses that share functional similarities

with the innate immunity of mammals.[4][6]

Pharmacokinetic Similarities: The pharmacokinetics of many antimicrobial drugs, including

their absorption, distribution, and metabolism, have been shown to be comparable between

silkworms and mammals, making it a relevant system for evaluating therapeutic efficacy.[9]

[10]

Operational Efficiency: Silkworms are inexpensive, easy to rear in large numbers, and their

relatively large size (fifth-instar larvae) simplifies handling and injection procedures.[5][11]

This allows for robust, statistically powered experiments without the ethical burden

associated with vertebrate models.[4][6]

Pathogenic bacteria and fungi that are lethal to humans can also cause fatal infections in

silkworms, and these infections can often be treated with the same antibiotics used in clinical

practice, validating the model's predictive value.[4][5]

Calpinactam: A Selective Antimycobacterial Agent
Calpinactam is a hexapeptide with a unique C-terminal ε-caprolactam ring, originally isolated

from the fungus Mortierella alpina FKI-4905.[3][12] Its primary described biological activity is its

potent and selective inhibition of mycobacterial growth.

Biological Activity
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The in vitro efficacy of Calpinactam has been established against both fast- and slow-growing

mycobacteria.

Mycobacterial Strain
Minimum Inhibitory
Concentration (MIC)

Reference

Mycobacterium smegmatis 0.78 µg/mL [2][3][12]

Mycobacterium tuberculosis

H37Rv
12.5 µg/mL [2][3][12]

Proposed Mechanism of Action
While the exact molecular target of Calpinactam has not been definitively proven, its chemical

structure bears a notable resemblance to mycobactin, a siderophore essential for iron

acquisition in M. tuberculosis.[1] Iron is a critical nutrient for bacterial survival and

pathogenesis. This structural mimicry strongly suggests that Calpinactam may act as a

competitive inhibitor, interfering with the mycobactin-mediated iron uptake pathway, thereby

starving the bacteria of this essential element.[1]

}

Calpinactam may competitively inhibit the mycobactin iron transporter.

A Note on the Name: Calpinactam vs. Calpain Inhibition
It is critical for researchers to note that despite its name, Calpinactam has not been described

in the literature as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine

proteases involved in cell signaling, motility, and apoptosis.[13][14] While calpain inhibitors are

an active area of therapeutic research,[15][16][17] Calpinactam's known activity is specifically

antimycobacterial. The silkworm model is therefore proposed here to investigate its established

antimicrobial properties, not a speculative role in calpain-mediated pathways.

Experimental Design and Workflow
A typical experiment to evaluate Calpinactam's efficacy involves several key stages. The

overall workflow is designed to determine if Calpinactam can rescue silkworms from a lethal

bacterial infection, a key indicator of in vivo therapeutic potential.
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}

Workflow for assessing Calpinactam's in vivo efficacy.

Detailed Protocols
Disclaimer: All work with pathogenic microorganisms should be performed in accordance with

institutional biosafety guidelines and in appropriate containment facilities.

Protocol 4.1: Rearing and Maintenance of Silkworms
Rationale: Healthy, synchronized larvae are essential for reproducible results. Fifth-instar

larvae are typically used due to their size and robustness, which facilitates accurate

injections.[11][18]

Obtain silkworm eggs or larvae from a commercial supplier.

Rear larvae in clean, ventilated containers at 25-27°C.

Provide a constant supply of fresh, antibiotic-free artificial diet (e.g., Silkmate 2S).[10][18]

Select healthy, actively feeding fifth-instar larvae (day 1 or 2) of a consistent size and weight

for experiments. Discard any sluggish or discolored individuals.

Protocol 4.2: Preparation of Pathogen Inoculum
Rationale: This protocol uses Mycobacterium smegmatis as a relevant, fast-growing

surrogate for M. tuberculosis. The goal is to create a standardized bacterial suspension to

determine a lethal dose that kills most silkworms within a defined timeframe (e.g., 48-72

hours).

Streak M. smegmatis on a suitable agar plate (e.g., Middlebrook 7H10 with OADC

supplement) and incubate at 37°C until colonies appear.

Inoculate a single colony into 10 mL of liquid medium (e.g., Middlebrook 7H9 with ADC

supplement and 0.05% Tween 80 to prevent clumping).

Grow the culture at 37°C with shaking (150-200 rpm) to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
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Harvest bacterial cells by centrifugation (e.g., 3000 x g for 10 minutes).

Wash the pellet twice with sterile physiological saline (0.9% NaCl).

Resuspend the final pellet in saline and adjust the concentration to the desired CFU/mL. This

typically requires serial dilutions and plate counting to calibrate. For initial experiments, a

range of 10⁶ to 10⁸ CFU/larva should be tested to determine the LD₅₀ (the dose that is lethal

to 50% of the larvae).

Protocol 4.3: Preparation and Administration of
Calpinactam

Rationale: The solubility of the test compound dictates the choice of vehicle. The vehicle

must be non-toxic to the silkworms at the administered volume.

Determine the solubility of Calpinactam. If soluble in aqueous solution, use sterile saline. If it

requires a solvent like DMSO, prepare a concentrated stock solution.

Important: The final concentration of the organic solvent (e.g., DMSO) in the injected solution

should be minimized (ideally <1%) to avoid vehicle-induced toxicity. A vehicle-only control

group is mandatory.

Prepare serial dilutions of Calpinactam in the chosen vehicle to test a range of doses (e.g.,

0.1 to 100 mg/kg of silkworm body weight).

Protocol 4.4: Silkworm Infection and Treatment
Rationale: Injection into the hemolymph ensures systemic infection and drug distribution.[11]

Administering the treatment shortly after infection mimics a therapeutic scenario.[11]

Use a group size of at least 10-15 larvae per condition for statistical significance.

Infection: Using a micro-syringe with a 27-gauge needle, inject 50 µL of the prepared

bacterial suspension into the hemolymph of each larva.[11][18] The injection site is typically

the dorsal side near one of the posterior prolegs.
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Treatment: Within 30-60 minutes of infection, inject 50 µL of the Calpinactam solution (or

vehicle control) into the hemolymph at a different site from the infection injection.[11]

Control Groups (Mandatory):

No Injection Control: To monitor baseline health.

Saline Injection Control: To control for injury from the injection.

Infection + Vehicle Control: To establish the lethality of the infection.

Protocol 4.5: Monitoring and Endpoint Analysis
Place the larvae from each group into separate, labeled containers with access to food.

Incubate at an appropriate temperature. While silkworms can survive at 37°C, they are more

sensitive to infection at this temperature; 27°C is often used for highly pathogenic organisms.

[11]

Record the number of surviving larvae in each group at regular intervals (e.g., every 12

hours) for up to 72-96 hours.

A larva is considered dead if it does not respond to gentle prodding with forceps.[11]

Data Analysis and Interpretation
The primary output of this assay is a measure of silkworm survival over time.

Survival Curves
Data should be plotted as Kaplan-Meier survival curves, which show the probability of survival

over time for each experimental group. The statistical significance between the treated groups

and the infection control group can be determined using the log-rank test.

Efficacy Determination (ED₅₀)
The therapeutic effect of Calpinactam can be quantified by calculating the ED₅₀ (Effective

Dose 50%), which is the dose required to save 50% of the infected larvae.[11] This is
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determined by testing a range of doses and analyzing the survival data at a fixed time point

(e.g., 72 hours post-infection).

Treatment Group Dose (mg/kg)
Number of Larvae
(n)

Survival Rate at
72h (%)

Infection + Vehicle 0 15 7%

Infection +

Calpinactam
1 15 20%

Infection +

Calpinactam
10 15 60%

Infection +

Calpinactam
50 15 93%

Saline Control N/A 15 100%

Table represents example data for illustrative purposes.

Discussion and Future Directions
A successful outcome in this model—a statistically significant increase in the survival of

Calpinactam-treated silkworms compared to the vehicle control—provides strong evidence of

in vivo bioactivity. Such results would justify further investigation, including:

Broad-Spectrum Activity: Testing Calpinactam against other pathogens (e.g.,

Staphylococcus aureus, Pseudomonas aeruginosa) in the silkworm model to assess its

spectrum of activity.[4][19]

Pharmacokinetic Studies: Using the silkworm model to perform preliminary pharmacokinetic

analysis by measuring Calpinactam concentrations in the hemolymph over time.[9][10]

Mechanism Validation: Combining the in vivo model with molecular techniques, such as

measuring bacterial load in the hemolymph or assessing host immune gene expression, to

further validate the compound's antimicrobial effect.
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By leveraging the silkworm infection model, researchers can rapidly and cost-effectively

generate crucial in vivo data to guide the development of promising antimicrobial candidates

like Calpinactam.

References
Kaito, C., & Sekimizu, K. (2018). Silkworm Model for Screening Antibiotics. Frontiers in

Microbiology, 9, 2683. [Link]

Seed, K. D., & Dennis, J. J. (2009). Development of Galleria mellonella as an Alternative

Infection Model for the Burkholderia cepacia Complex. Infection and Immunity, 77(3), 1266–

1275. [Link]

Champion, O. L., & Wagley, S. (2020). Galleria mellonella as a Suitable Model of Bacterial

Infection: Past, Present and Future. Microorganisms, 8(7), 1015. [Link]

Thein, M., et al. (2021). Galleria mellonella as an alternative in vivo model to study bacterial

biofilms on stainless steel and titanium implants. ALTEX, 38(2), 245–252. [Link]

Matsumoto, Y., et al. (2021). Evaluation of Antibacterial Drugs Using Silkworms Infected by

Cutibacterium acnes. Antibiotics, 10(11), 1361. [Link]

Ferreira, A., et al. (2021). Calpain Proteases and the Evolving Signaling Network in Insect

Embryonic Patterning. Journal of Experimental Zoology Part B: Molecular and

Developmental Evolution. [Link]

Hamamoto, H., & Sekimizu, K. (2017). Utilization of silkworms to screen therapeutically

active antimicrobial agents. The Journal of Antibiotics, 70(6), 719–724. [Link]

Tabuchi, F., et al. (2024). Discovery of new AMR drugs targeting modulators of antimicrobial

activity using in vivo silkworm screening systems. AMR Insights. [Link]

Panthee, D. R., et al. (2017). Advantages of the Silkworm As an Animal Model for

Developing Novel Antimicrobial Agents. Frontiers in Microbiology, 8, 333. [Link]

Ammer, A. G., et al. (2014). Galleria mellonella as an alternative model of Coxiella burnetii

infection. Microbiology, 160(Pt 6), 1137–1143. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b606458?utm_src=pdf-body
https://www.frontiersin.org/articles/10.3389/fmicb.2018.02683/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2643641/
https://www.mdpi.com/2076-2607/8/7/1015
https://pubmed.ncbi.nlm.nih.gov/33084323/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8614749/
https://onlinelibrary.wiley.com/doi/abs/10.1002/jez.b.23307
https://www.researchgate.net/publication/316135894_Utilization_of_silkworms_to_screen_therapeutically_active_antimicrobial_agents
https://amr-insights.eu/discovery-of-new-amr-drugs-targeting-modulators-of-antimicrobial-activity-using-in-vivo-silkworm-screening-systems/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5348512/
https://www.researchgate.net/publication/260751919_Galleria_mellonella_as_an_alternative_model_of_Coxiella_burnetii_infection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ferreira, A., et al. (2025). Calpain Proteases and the Evolving Signaling Network in Insect

Embryonic Patterning. Journal of Experimental Zoology Part B: Molecular and

Developmental Evolution. [Link]

Williams, W. V., et al. (1998). Calpain Inhibition Protects against Virus-Induced Apoptotic

Myocardial Injury. Journal of Virology, 72(1), 526–532. [Link]

Panthee, D. R., et al. (2021). Silkworm model for Bacillus anthracis infection and virulence

determination. Virulence, 12(1), 213–224. [Link]

Ramarao, N. (2012). The Insect Galleria mellonella as a Powerful Infection Model to

Investigate Bacterial Pathogenesis. Journal of Visualized Experiments, (61), 3818. [Link]

Matsumoto, Y., & Sekimizu, K. (2020). Silkworm Infection Model for Evaluating Pathogen

Virulence. In Methods in Molecular Biology (Vol. 2137, pp. 167–173). Springer. [Link]

Hosoda, K. H., et al. (2020). Silkworm Infection Assay with Mycobacteria Spp. Bio-protocol,

10(21), e3801. [Link]

Schmitt-Hoffmann, A., et al. (2012). Pharmacokinetics, Safety, Tolerability, and

Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the

Treatment of Alzheimer Disease: An Overview of Phase 1 Studies. Clinical Therapeutics,

34(1), 186–200. [Link]

Noda, S., et al. (2023). Silkworm model of biofilm formation: In vivo evaluation of

antimicrobial tolerance of a cross-kingdom dual-species (Escherichia coli and Candida

albicans) biofilm on catheter material. PLoS ONE, 18(7), e0288626. [Link]

Tettamanti, G., et al. (2020). A Bombyx mori Infection Model for Screening Antibiotics against

Staphylococcus epidermidis. Insects, 11(11), 748. [Link]

Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by

Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]

Theopold, U., et al. (1995). CalpA, a Drosophila calpain homolog specifically expressed in a

small set of nerve, midgut, and blood cells. Molecular and Cellular Biology, 15(3), 1364–

1373. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38822329/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC109400/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7805128/
https://www.jove.com/t/3818/the-insect-galleria-mellonella-as-a-powerful-infection-model-to
https://experiments.springernature.com/articles/10.1007/978-1-0716-0467-0_13
https://bio-protocol.org/e3801
https://pubmed.ncbi.nlm.nih.gov/22154185/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10346853/
https://www.mdpi.com/2075-4450/11/11/748
https://www.benchchem.com/product/b606458?utm_src=pdf-body
https://www.researchgate.net/publication/41830605_Calpinactam_a_new_anti-mycobacterial_agent_produced_by_Mortierella_alpina_FKI-4905
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC230357/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ghasemnejad-Berenji, M., & Ghasemnejad-Berenji, M. (2021). The key role of Calpain in

COVID-19 as a therapeutic strategy. Journal of Medical Virology, 93(6), 3438–3443. [Link]

Donkor, I. O. (2011). Potential Use of Calpain Inhibitors as Brain Injury Therapy. In Brain

Injury - Pathogenesis, Monitoring, Recovery and Management. InTech. [Link]

Jones, K., et al. (2019). Spatial Measurement and Inhibition of Calpain Activity in Traumatic

Brain Injury with an Activity-Based Nanotheranostic Platform. ACS Nano, 13(9), 9848–9862.

[Link]

Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by

Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]

Nagai, K., et al. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives.

Bioorganic & Medicinal Chemistry Letters, 22(24), 7739–7741. [Link]

Li, T., et al. (2016). Critical role of calpain in inflammation. Experimental and Therapeutic

Medicine, 12(4), 1955–1962. [Link]

Wikipedia contributors. (2023). Calpain. Wikipedia. [Link]

Wikipedia contributors. (2024). Apoptosis. Wikipedia. [Link]

Patsnap. (2024). What are Calpain1/2 inhibitors and how do they work? Patsnap Synapse.

[Link]

Farkas, A., et al. (2020). Modulators of calpain activity: inhibitors and activators as potential

drugs. Expert Opinion on Drug Discovery, 15(4), 471–486. [Link]

Li, J., et al. (2021). Activity and Mechanism of Action of Antifungal Peptides from

Microorganisms: A Review. Molecules, 26(15), 4483. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7995034/
https://www.ncbi.nlm.nih.gov/books/NBK56063/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6785361/
https://www.benchchem.com/product/b606458?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20186169/
https://www.benchchem.com/product/b606458?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23116887/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5038234/
https://en.wikipedia.org/wiki/Calpain
https://en.wikipedia.org/wiki/Apoptosis
https://www.patsnap.com/synapse/articles/what-are-calpain1-2-inhibitors-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/32020739/
https://www.mdpi.com/1420-3049/26/15/4483
https://www.benchchem.com/product/b606458?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Frontiers | Advantages of the Silkworm As an Animal Model for Developing Novel
Antimicrobial Agents [frontiersin.org]

5. researchgate.net [researchgate.net]

6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

7. Frontiers | Galleria mellonella as a Suitable Model of Bacterial Infection: Past, Present and
Future [frontiersin.org]

8. Development of Galleria mellonella as an Alternative Infection Model for the Burkholderia
cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

9. Evaluation of Antibacterial Drugs Using Silkworms Infected by Cutibacterium acnes - PMC
[pmc.ncbi.nlm.nih.gov]

10. Silkworm model of biofilm formation: In vivo evaluation of antimicrobial tolerance of a
cross-kingdom dual-species (Escherichia coli and Candida albicans) biofilm on catheter
material - PMC [pmc.ncbi.nlm.nih.gov]

11. Silkworm model for Bacillus anthracis infection and virulence determination - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. scbt.com [scbt.com]

14. Calpain - Wikipedia [en.wikipedia.org]

15. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI
Bookshelf [ncbi.nlm.nih.gov]

16. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

17. Modulators of calpain activity: inhibitors and activators as potential drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. bio-protocol.org [bio-protocol.org]

19. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pdf.benchchem.com/15568/Calpinactam_s_potential_as_a_novel_antitubercular_agent.pdf
https://pdf.benchchem.com/15568/Calpinactam_A_Technical_Guide_to_the_Novel_Anti_Mycobacterial_Agent_from_Mortierella_alpina_FKI_4905.pdf
https://pubmed.ncbi.nlm.nih.gov/20186169/
https://pubmed.ncbi.nlm.nih.gov/20186169/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.00373/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.00373/full
https://www.researchgate.net/figure/Utilization-of-silkworms-to-screen-therapeutically-active-antimicrobial-agents_fig2_314278273
https://public-pages-files-2025.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.00373/epub
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.782733/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.782733/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8303438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8303438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10348565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10348565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10348565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425766/
https://www.researchgate.net/publication/41578854_Calpinactam_a_new_anti-mycobacterial_agent_produced_by_Mortierella_alpina_FKI-4905
https://www.scbt.com/browse/calpain-inhibitors
https://en.wikipedia.org/wiki/Calpain
https://www.ncbi.nlm.nih.gov/books/NBK299182/
https://www.ncbi.nlm.nih.gov/books/NBK299182/
https://synapse.patsnap.com/article/what-are-calpain12-inhibitors-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/32022614/
https://pubmed.ncbi.nlm.nih.gov/32022614/
https://bio-protocol.org/exchange/minidetail?id=8604484&type=30
https://www.mdpi.com/2075-4450/13/8/748
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Using Calpinactam in a silkworm infection model].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606458#using-calpinactam-in-a-silkworm-infection-
model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b606458#using-calpinactam-in-a-silkworm-infection-model
https://www.benchchem.com/product/b606458#using-calpinactam-in-a-silkworm-infection-model
https://www.benchchem.com/product/b606458#using-calpinactam-in-a-silkworm-infection-model
https://www.benchchem.com/product/b606458#using-calpinactam-in-a-silkworm-infection-model
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606458?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

